Pentaerythritol laurate

Description

Contextualization within Polyol Ester Chemistry

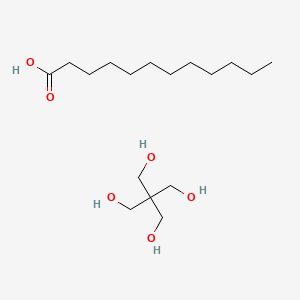

Pentaerythritol (B129877) laurate belongs to the family of polyol esters, which are esters derived from a polyol (an alcohol with multiple hydroxyl groups) and fatty acids. Specifically, it is synthesized through the esterification of pentaerythritol, a polyol with four hydroxyl groups, and lauric acid, a saturated fatty acid. The resulting compound, also known as pentaerythritol tetralaurate (PETL), has a symmetrical molecular structure with a central pentaerythritol core and four laurate chains attached through ester linkages.

The synthesis of pentaerythritol laurate can be achieved through several methods. A common approach involves a direct esterification reaction between pentaerythritol and lauric acid, often in the presence of an acid catalyst and under reflux conditions to remove the water produced during the reaction. Another method utilizes coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC) and 4-dimethylaminopyridine (B28879) (DMAP) to facilitate the esterification at milder temperatures. The RCOCl/pyridine method is another acylation technique that has been shown to produce high yields of the compound. researchgate.net The primary reactions that pentaerythritol laurate undergoes are hydrolysis, which breaks the ester bonds to form pentaerythritol and lauric acid, and transesterification, where the ester groups are exchanged with another alcohol or acid.

The structure of pentaerythritol laurate, with its four long hydrocarbon chains, gives it distinct physical and chemical properties. Research has shown that the length of the acyl chains influences the compound's properties; for instance, shorter chains like laurate (C12) can lead to more efficient hydrolysis compared to longer chains like stearate (B1226849) (C18).

Significance in Sustainable Materials Science and Industrial Applications

Pentaerythritol laurate holds considerable significance in the field of sustainable materials science. zbaqchem.com Its components, pentaerythritol and lauric acid, can be derived from renewable resources, positioning it as a bio-based alternative to traditional petroleum-derived chemicals. zbaqchem.comontosight.ai The production of pentaerythritol from biomass and agricultural waste through enzymatic or microbial fermentation processes is an area of active research aimed at reducing dependence on fossil fuels and promoting a circular economy. zbaqchem.com Furthermore, polyol esters like pentaerythritol laurate are often biodegradable, which is a crucial attribute for environmentally friendly materials. cnlubricantadditive.com

The unique properties of pentaerythritol laurate have led to its use in a variety of industrial applications:

Lubricants: Due to its excellent thermal and oxidative stability, high viscosity index, and good lubricity, pentaerythritol laurate is used as a base oil or additive in the formulation of high-performance lubricants. cnlubricantadditive.comlcycic.comzslubes.com These lubricants are suitable for demanding applications such as aviation gas turbine oils, compressor oils, and hydraulic fluids. cnlubricantadditive.comzbaqchem.com Studies have shown that pentaerythritol esters exhibit better viscosity, cloud point, pour point, and flash point compared to other polyol esters, making them highly effective lubricants. fkit.hr The addition of pentaerythritol laurate to diesel fuel has been found to improve lubricity, significantly reducing wear. fkit.hr

Polymers and Plastics: Pentaerythritol laurate serves as a plasticizer and thermal stabilizer in the production of polymers like polyvinyl chloride (PVC). ijarse.comgoogleapis.com It can improve the flexibility and durability of the plastic while also enhancing its thermal stability during processing. ijarse.com Research indicates that combining pentaerythritol with calcium stearate and zinc laurate can lead to improved initial color and long-term thermal stability in PVC formulations. ijarse.com

Coatings and Resins: In the coatings industry, pentaerythritol esters are used in the synthesis of alkyd resins for paints and varnishes. ontosight.ailcycic.com These resins offer good adhesion, chemical resistance, and durability. ontosight.ai

Cosmetics and Personal Care: The emollient and barrier-forming properties of pentaerythritol laurate make it a valuable ingredient in cosmetic and personal care products. googleapis.com It helps to retain moisture and improve the texture of the skin.

Food Industry: The enzymatic hydrolysis of pentaerythritol tetralaurate by lipases can produce low-calorie fats, presenting a potential application as a healthier alternative in food products. researchgate.net

Research Findings on Pentaerythritol Laurate

Below are tables summarizing key research findings and properties of pentaerythritol laurate.

Table 1: Synthesis and Purification of Pentaerythritol Laurate

| Method | Details | Yield/Purity | Reference |

|---|---|---|---|

| Direct Esterification | Reaction of pentaerythritol with lauric acid using an acid catalyst under reflux. | Not specified | |

| Acylation (RCOCl/pyridine) | Acylation using lauroyl chloride and pyridine. | 90% yield | researchgate.net |

| Coupling Agent-Mediated | Use of DCC and DMAP in dichloromethane (B109758) at room temperature. | Not specified | |

| Purification | Recrystallization from acetone (B3395972) or ethanol. | >99% purity |

| Purification | Column chromatography with silica (B1680970) gel and dichloromethane. | >97 mol% purity | fkit.hrresearchgate.net |

Table 2: Physicochemical Properties of Pentaerythritol Laurate

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C₅₃H₁₀₀O₈ | chemicalbook.com |

| Molecular Weight | 865.36 g/mol | chemicalbook.com |

| Appearance | Colorless to pale yellow liquid/solid | |

| Melting Point | 53.8 °C | chemicalbook.comchemicalbook.com |

| Boiling Point | 808.8 ± 60.0 °C (Predicted) | chemicalbook.comchemicalbook.com |

| Density | 0.943 ± 0.06 g/cm³ (Predicted) | chemicalbook.comchemicalbook.com |

| Solubility | Soluble in organic solvents, insoluble in water | |

Table 3: Industrial Application Research on Pentaerythritol Laurate

| Application | Key Finding | Reference |

|---|---|---|

| Lubricants | Addition to diesel fuel at 100 ppm reduces wear scar by almost 50%. | fkit.hr |

| PVC Stabilizer | Combination with calcium stearate and zinc laurate improves thermal stability and initial whiteness. | ijarse.com |

| Biotechnology | Enzymatic hydrolysis by lipases can produce low-calorie fats. | |

Properties

CAS No. |

162680-67-3 |

|---|---|

Molecular Formula |

C17H36O6 |

Molecular Weight |

336.5 g/mol |

IUPAC Name |

2,2-bis(hydroxymethyl)propane-1,3-diol;dodecanoic acid |

InChI |

InChI=1S/C12H24O2.C5H12O4/c1-2-3-4-5-6-7-8-9-10-11-12(13)14;6-1-5(2-7,3-8)4-9/h2-11H2,1H3,(H,13,14);6-9H,1-4H2 |

InChI Key |

IUCCYXZWZMFVPE-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCCCC(=O)O.C(C(CO)(CO)CO)O |

physical_description |

Liquid |

Origin of Product |

United States |

Synthetic Pathways and Mechanistic Investigations of Pentaerythritol Laurate

Conventional Esterification Methodologies

Conventional esterification remains a predominant method for the synthesis of pentaerythritol (B129877) laurate. This typically involves the direct reaction of pentaerythritol with lauric acid, often with catalytic intervention to enhance reaction rates and yields. These methods can be broadly categorized into acid-catalyzed approaches, metal-catalyzed reactions, and syntheses mediated by coupling agents.

Acid-Catalyzed Approaches: Parameters and Optimization

Acid catalysis is a well-established method for the esterification of pentaerythritol. The mechanism involves the protonation of the carboxylic acid group of lauric acid, which increases its electrophilicity and facilitates nucleophilic attack by the hydroxyl groups of pentaerythritol. The reaction is reversible, and thus, the removal of water is crucial to drive the equilibrium towards the formation of the ester product.

Brønsted acids such as sulfuric acid (H₂SO₄) and p-toluenesulfonic acid (p-TSA) are commonly employed as catalysts in the synthesis of pentaerythritol esters. researchgate.netajgreenchem.comajgreenchem.com These homogeneous catalysts are effective in promoting the esterification reaction. researchgate.netajgreenchem.comajgreenchem.com For instance, the synthesis of pentaerythritol esters using p-TSA can be completed within five hours. ajgreenchem.com However, the use of strong mineral acids like sulfuric acid can lead to challenges, including equipment corrosion and the need for neutralization and washing steps to remove the catalyst from the final product, which can generate significant wastewater. mdpi.com

In a comparative study, p-TSA was found to be a more effective catalyst than sulfuric acid for the synthesis of pentaerythritol tetralaurate, achieving a higher yield in a shorter reaction time. Specifically, using p-TSA at 120°C for 8 hours resulted in a 92% yield, whereas sulfuric acid at 130°C for 10 hours yielded 88%. Solid acid catalysts like Amberlyst-15 offer an advantage in terms of reusability and waste reduction as they can be easily filtered out from the reaction mixture.

The optimization of reaction conditions is critical for achieving high yields of pentaerythritol laurate. Key parameters include temperature, the molar ratio of reactants, the choice of solvent, and the method of water removal.

Temperature: The esterification reaction is typically conducted at elevated temperatures, often in the range of 120–150°C, to ensure a reasonable reaction rate.

Molar Ratios: The stoichiometry of the reactants significantly influences the extent of esterification. A molar ratio of 1:4 (pentaerythritol to lauric acid) is a common starting point for the synthesis of the tetraester. However, using an excess of lauric acid, such as a 5:1 molar ratio, can drive the reaction equilibrium further towards the product, increasing the yield to as high as 96%.

Solvent Selection and Water Removal: Solvents like toluene (B28343) or xylene are often used to facilitate the azeotropic removal of water, a byproduct of the esterification reaction. This continuous removal of water is essential to shift the reaction equilibrium towards the formation of pentaerythritol laurate. Solvent-free, or "neat," conditions are also a viable option, which can simplify the process and reduce waste. For example, the synthesis of pentaerythritol tetralaurate has been achieved with an 89% yield by reacting the neat mixture with sulfuric acid at 150°C for 5 hours.

Metal-Catalyzed Esterification (e.g., Tin-based Catalysts, Zinc Oxide)

Metal-based catalysts, particularly those containing tin or zinc, are effective alternatives to strong acid catalysts for the synthesis of pentaerythritol esters. google.com These catalysts often function as Lewis acids, activating the carbonyl group of the fatty acid towards nucleophilic attack.

Tin-based Catalysts: Tin catalysts, such as stannous octoate, are used in the preparation of polyesters and can be employed for the synthesis of pentaerythritol esters. google.com A patented method describes the use of a tin catalyst for the esterification of pentaerythritol with various saturated fatty acids, achieving a conversion rate greater than 99.5%. google.com

Zinc Oxide: Zinc oxide (ZnO) has been demonstrated to be an effective catalyst for the esterification of pentaerythritol with fatty acids. The catalytic activity of ZnO is attributed to its Lewis acidity, which is enhanced by the presence of oxygen vacancies on its surface. mdpi.com In the synthesis of pentaerythritol dioleate, ZnO has been used at a concentration of 0.08% by mass at 230°C for 5 hours. A study on the esterification of pelargonic acid with pentaerythritol using 1% mol ZnO at 170°C showed high conversion to the corresponding esters. nih.gov The mechanism involves the initial dissolution of the solid ZnO catalyst in the reaction mixture, forming a zinc carboxylate species in situ, which then acts as a homogeneous catalyst. nih.gov Upon cooling, the zinc carboxylate precipitates and can be recovered by filtration. nih.gov Supported ZnO catalysts, such as Fe₃O₄@SiO₂–ZnO, have also been developed to facilitate catalyst recovery and have shown excellent performance and stability, with the ability to be reused multiple times without significant loss of activity. sci-hub.se

Coupling Agent-Mediated Syntheses

To circumvent the need for high temperatures and strong acids, coupling agents can be employed to facilitate the esterification of pentaerythritol with lauric acid. A common method is the Steglich esterification, which utilizes a carbodiimide, such as dicyclohexylcarbodiimide (B1669883) (DCC), in combination with a catalyst, typically 4-dimethylaminopyridine (B28879) (DMAP).

This method allows the reaction to proceed at milder temperatures, generally between 25–40°C. The mechanism involves the reaction of the carboxylic acid with DCC to form a highly reactive O-acylisourea intermediate. DMAP then acts as an acyl transfer agent, reacting with the intermediate to form a reactive acylpyridinium species. This species is then readily attacked by the alcohol (pentaerythritol) to form the ester, regenerating DMAP in the process. While this method is effective and avoids high-temperature degradation, it requires stoichiometric amounts of the coupling agents and generates dicyclohexylurea as a byproduct that must be removed. A yield of 90% for pentaerythritol tetralaurate has been reported using the DCC/DMAP method at 25°C for 6 hours.

Enzymatic Synthesis and Biocatalysis

Enzymatic synthesis offers a green and highly selective alternative to conventional chemical methods for producing pentaerythritol laurate. Lipases are the most commonly used enzymes for this purpose, as they can catalyze esterification reactions in non-aqueous media. nih.gov

Candida antarctica lipase (B570770) B (CALB) is a particularly effective and widely used biocatalyst for the synthesis of various esters, including those of pentaerythritol. nih.gov The enzymatic approach allows for reactions to be carried out under much milder conditions, typically at temperatures around 60°C, which minimizes the formation of byproducts and degradation of reactants and products.

The synthesis of pentaerythritol tetralaurate using CALB has been reported to achieve a yield of 82% at 60°C. The regioselectivity of the lipase is a key advantage, allowing for the targeted synthesis of specific esters. For instance, in the synthesis of sugar-lauric acid esters using Candida antarctica lipase, high yields of 6-O-lauryl glucose (65.49%) and 6-O-lauryl mannose (58.16%) were achieved. nih.gov

Optimization of enzymatic esterification involves several parameters, including the choice of solvent, water activity, temperature, and the molar ratio of substrates. While enzymatic methods are attractive due to their selectivity and mild conditions, the cost of the enzyme can be a limiting factor for large-scale industrial adoption.

Data Tables

Lipase-Catalyzed Esterification: Mechanisms and Kinetics

Lipases (E.C. 3.1.1.3) are a class of enzymes that naturally catalyze the hydrolysis of fats and oils. csic.es However, in environments with low water content, the reaction equilibrium can be shifted to favor synthesis, making them effective catalysts for esterification. nih.govnih.gov The enzymatic synthesis of pentaerythritol laurate involves the reaction between pentaerythritol and lauric acid. Lipases such as Candida antarctica lipase B (CALB) have been effectively used for this purpose. mdpi.com

The kinetics of lipase-catalyzed esterification reactions are often described by a Ping-Pong Bi-Bi mechanism. nih.govnih.govnih.gov This two-substrate reaction involves the following steps:

The first substrate, lauric acid, binds to the enzyme.

An acyl-enzyme intermediate is formed, and a water molecule is released.

The second substrate, pentaerythritol, then binds to the acyl-enzyme complex.

The ester is formed and subsequently released from the enzyme. nih.gov

This mechanism can sometimes be accompanied by substrate inhibition, where high concentrations of either the fatty acid or the alcohol can competitively inhibit the enzyme's activity. nih.govmdpi.com The general scheme for a Ping-Pong Bi-Bi mechanism is illustrated below:

E + A ⇌ EA → E' + P E' + B ⇌ E'B → E + Q

Where:

E = Enzyme (Lipase)

A = First Substrate (Lauric Acid)

EA = Enzyme-Substrate Complex

E' = Acyl-Enzyme Intermediate

P = First Product (Water)

B = Second Substrate (Pentaerythritol)

E'B = Acyl-Enzyme-Substrate Complex

Q = Second Product (Pentaerythritol Laurate)

Water activity is a critical parameter in lipase-catalyzed esterification. While a minimal amount of water is essential for maintaining the enzyme's catalytically active conformation, excess water can promote the reverse reaction of hydrolysis, thereby reducing the ester yield. nih.govresearchgate.net The optimal water content is a delicate balance that depends on the specific enzyme, substrates, and reaction medium.

The choice of solvent system is also crucial. The solvent must solubilize both the polar polyol (pentaerythritol) and the non-polar fatty acid (lauric acid) while maintaining the enzyme's stability and activity. smolecule.com Organic solvents can influence the reaction by:

Altering substrate partitioning: Affecting the concentration of substrates in the vicinity of the enzyme.

Interacting with the enzyme's hydration layer: Polar solvents can strip essential water from the enzyme, potentially leading to inactivation. researchgate.net

Shifting the reaction equilibrium: By-product removal, such as the continuous removal of water, can drive the reaction towards higher ester conversion.

Binary solvent systems, such as a mixture of dimethyl sulfoxide (B87167) (DMSO) and tert-butanol, have been explored to enhance the solubility of both substrates. researchgate.net Solvent-free systems are also an attractive option for industrial applications as they eliminate the costs and environmental concerns associated with solvent use and recovery. nih.govmdpi.com

For industrial-scale production, continuous reactor systems offer several advantages over batch processes, including improved productivity and process control. ru.nl Immobilized enzymes are particularly well-suited for use in continuous reactors, such as packed bed reactors (PBRs) or continuous stirred-tank reactors (CSTRs). researchgate.net Immobilization enhances enzyme stability and allows for easy separation of the biocatalyst from the product stream, enabling its reuse. researchgate.net

Continuous flow production of pentaerythritol esters has been demonstrated to achieve high yields (94-97%) with residence times of 2-4 hours. These systems often incorporate a mechanism for continuous water removal, such as pervaporation or the use of molecular sieves, to drive the esterification reaction to completion. researchgate.net

Challenges and Prospects for Industrial Biocatalysis

Despite the advantages of enzymatic synthesis, several challenges hinder its widespread industrial adoption for producing compounds like pentaerythritol laurate. researchgate.net

Challenges:

Cost of Biocatalysts: Enzymes are generally more expensive than chemical catalysts. researchgate.net Although immobilization allows for reuse, the initial investment can be high.

Enzyme Stability: While lipases are relatively stable, they can be inhibited by substrates or products and may lose activity under harsh industrial conditions. csic.es

Low Productivity: Enzymatic reactions can sometimes be slower than their chemical counterparts, leading to lower volumetric productivity. researchgate.net

Downstream Processing: Separation of the product from the reaction mixture, especially in solvent-free systems, can be complex.

Prospects:

Greener Processes: Biocatalysis offers a more sustainable alternative to traditional chemical synthesis, operating under milder conditions and reducing waste. researchgate.netlu.se

High Selectivity: Enzymes exhibit high chemo-, regio-, and enantioselectivity, leading to purer products with fewer side reactions. nih.gov

Advances in Enzyme Engineering: Techniques like directed evolution are continuously improving enzyme stability, activity, and specificity, making them more suitable for industrial applications. nih.gov

Process Optimization: The development of efficient continuous reactor designs and solvent engineering strategies is enhancing the economic feasibility of biocatalytic processes. ru.nl

The table below summarizes some key parameters for different synthesis approaches.

| Synthesis Method | Catalyst | Typical Temperature (°C) | Typical Reaction Time | Key Advantages | Key Challenges |

|---|---|---|---|---|---|

| Chemical Esterification | Brønsted acids (e.g., pTSA) | 120-150 | 6-12 hours | Low catalyst cost, established technology | High energy consumption, side reactions, harsh conditions |

| Enzymatic Esterification (Batch) | Immobilized Lipase (e.g., CALB) | 40-60 | 4-24 hours | High selectivity, mild conditions, greener process | Higher catalyst cost, potential for enzyme inhibition |

| Enzymatic Esterification (Continuous) | Immobilized Lipase (e.g., CALB) | 50-70 | 2-4 hours (residence time) | High productivity, process control, catalyst reuse | Initial setup cost, process complexity |

Reaction Dynamics and Kinetic Studies

Understanding the reaction dynamics and kinetics is essential for optimizing the synthesis and predicting the behavior of pentaerythritol laurate.

Hydrolysis and Transesterification Pathways

Pentaerythritol laurate can undergo both hydrolysis and transesterification reactions.

Hydrolysis: This is the reverse of esterification, where the ester bonds are broken in the presence of water to yield pentaerythritol and lauric acid. This reaction can be catalyzed by acids, bases, or lipases. Kinetic studies on the lipase-catalyzed hydrolysis of pentaerythritol esters have been conducted to understand their potential as low-calorie food substitutes. mdpi.comresearchgate.net The rate of hydrolysis can be influenced by factors such as pH, temperature, and the specific lipase used. mdpi.com

Transesterification: This reaction involves the exchange of the laurate groups with another alcohol or the exchange of the pentaerythritol core with another acid. This pathway is relevant in applications where the ester might come into contact with other reactive species, such as in polymer processing where alcoholysis can occur. google.com Transesterification can also be used as a synthetic route, for example, by reacting pentaerythritol with a laurate ester of a more volatile alcohol.

Kinetic models for the esterification of pentaerythritol with acids like rosin (B192284) have been developed, often following second-order kinetics for the ester formation steps. mdpi.com These models consider the consecutive formation of mono-, di-, tri-, and tetra-esters. mdpi.com

The table below presents hypothetical kinetic parameters for the hydrolysis of a pentaerythritol tetraester, illustrating the kind of data obtained from such studies.

| Enzyme | Substrate | K_m (mM) | k_cat (s⁻¹) | k_cat/K_m (s⁻¹mM⁻¹) |

|---|---|---|---|---|

| Candida antarctica Lipase B (CALB) | Pentaerythritol Tetralaurate | Low | Low | Moderate |

| Porcine Pancreatic Lipase (PPL) | Pentaerythritol Tetralaurate | Moderate | Low | Low |

First-Shell Substitution Effects in Esterification

The esterification of pentaerythritol (PE), a tetrafunctional alcohol, with fatty acids like lauric acid is not a simple, single-step reaction. It proceeds through a series of consecutive-parallel steps, forming mono-, di-, tri-, and finally tetraesters. researchgate.netresearchgate.net The reactivity of the remaining hydroxyl (OH) groups on the pentaerythritol molecule can change after one or more of the OH groups have been esterified. This phenomenon is known as a substitution effect. Specifically, the "first-shell substitution effect" (FSSE) refers to the change in reactivity of a functional group (in this case, an OH group) due to the transformation of another functional group on the same central molecule. rsc.org

Detailed mechanistic investigations into the melt esterification of pentaerythritol with lauric acid have revealed a positive kinetic substitution effect. rsc.orgrsc.org Research has shown that after one hydroxyl group on a pentaerythritol unit is esterified, the esterification of the remaining OH groups on that same unit is accelerated. rsc.org This accelerative effect was quantified by a factor of approximately 1.3 to 1.5. rsc.orgrsc.org This means that the rate of esterification for a subsequent hydroxyl group is significantly increased once the first ester linkage is formed.

This positive FSSE was confirmed through rigorous kinetic analysis of the non-polymerizable model system of lauric acid and pentaerythritol monolaurate (PEML). rsc.orgrsc.org By fitting extensive conversion/time data to various kinetic models, researchers demonstrated that the model incorporating a positive substitution effect provided the strongest correlation with experimental results. rsc.org The effect corresponds to a relatively small difference in the free energy of activation, on the order of 2–3 kJ mol⁻¹. rsc.org Despite the small energy difference, this kinetic effect has substantial implications for controlling the statistical distribution of mono-, di-, tri-, and tetraester products throughout the reaction. rsc.org

| System Studied | Observed Effect | Quantitative Factor (N) | Activation Free Energy Difference | Reference |

|---|---|---|---|---|

| Lauric Acid / Pentaerythritol | Positive Substitution Effect (Acceleration) | ~1.5 | Not specified | rsc.org |

| Lauric Acid / Pentaerythritol Monolaurate | Positive Substitution Effect (Acceleration) | 1.3 - 1.4 | 2–3 kJ mol⁻¹ | rsc.org |

In contrast, studies on the esterification of pentaerythritol with other carboxylic acids have shown the opposite effect. For instance, the thermal esterification of PE with caproic acid demonstrated that the reaction rates of the consecutive replacements of OH groups decrease with each subsequent esterification step. researchgate.net The rate constant for the formation of the monoester was found to be the largest, with subsequent rate constants for diester, triester, and tetraester formation progressively decreasing. researchgate.netresearchgate.net This suggests a negative substitution effect, likely due to increasing steric hindrance from the growing number of ester groups around the central carbon atom of pentaerythritol. researchgate.net

| Reaction Step | Product Formed | Effective Rate Constant (k') (h⁻¹) | Reference |

|---|---|---|---|

| k'₁ | Monoester | 2.0 | researchgate.netresearchgate.net |

| k'₂ | Diester | 1.0 | researchgate.netresearchgate.net |

| k'₃ | Triester | 0.84 | researchgate.netresearchgate.net |

| k'₄ | Tetraester | 0.72 | researchgate.netresearchgate.net |

The divergence in these findings—acceleration with lauric acid versus deceleration with caproic acid—highlights the complexity of the esterification mechanism. The nature of the first-shell substitution effect appears to be highly dependent on the specific carboxylic acid used, including factors like its chain length and structure, as well as the reaction conditions. researchgate.net Understanding these nuanced kinetic effects is crucial for the targeted synthesis of specific pentaerythritol esters and for controlling the final product distribution in industrial applications.

Advanced Characterization Techniques for Structural Elucidation and Performance Assessment

Spectroscopic Methods for Molecular Confirmation

Spectroscopic techniques are indispensable for the structural elucidation of pentaerythritol (B129877) laurate, providing detailed information about its functional groups and the connectivity of its atoms.

Fourier-transform infrared (FT-IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule. In the case of pentaerythritol laurate, the FT-IR spectrum is characterized by specific absorption bands that confirm its ester structure. A prominent feature is the strong carbonyl (C=O) stretching vibration of the ester group, which typically appears around 1740 cm⁻¹. The absence of a broad O-H stretching band, which would be present in the precursor alcohol (pentaerythritol) and carboxylic acid (lauric acid), indicates the successful esterification. Other significant peaks include the C-O stretching vibrations of the ester linkage and the characteristic C-H stretching and bending vibrations of the long alkyl chains of the laurate groups.

| Functional Group | Characteristic Absorption Range (cm⁻¹) | Observed in Pentaerythritol Esters |

| C=O (Ester) | 1750-1735 | Strong absorption around 1742 cm⁻¹ |

| C-O (Ester) | 1300-1000 | Multiple bands, including prominent ones around 1239 cm⁻¹ and 1162 cm⁻¹ |

| C-H (Alkyl) | 2950-2850 (stretching), 1470-1350 (bending) | Strong absorptions in these regions |

| O-H (Alcohol/Acid) | 3500-3200 (broad) | Absent in fully esterified product |

This table presents typical FT-IR absorption ranges for functional groups present in pentaerythritol esters.

Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the carbon-hydrogen framework of pentaerythritol laurate.

¹H NMR: The proton NMR spectrum of pentaerythritol laurate shows distinct signals corresponding to the different types of protons in the molecule. The methylene (B1212753) protons of the pentaerythritol core adjacent to the ester oxygen (-CH₂-O-) typically appear as a singlet or a narrow multiplet around 4.0-4.2 ppm. The protons of the laurate chain exhibit characteristic signals: a triplet at approximately 2.3 ppm for the α-methylene group (-CH₂-COO-), a multiplet around 1.6 ppm for the β-methylene group, a large signal between 1.2-1.4 ppm for the bulk of the methylene groups in the alkyl chain, and a triplet at about 0.9 ppm for the terminal methyl group (-CH₃).

¹³C NMR: The carbon-13 NMR spectrum provides further confirmation of the structure. Key signals include the carbonyl carbon of the ester group at approximately 173 ppm. The quaternary carbon of the pentaerythritol core is observed around 42 ppm, while the methylene carbons of the pentaerythritol core (-CH₂-O-) appear near 62 ppm. The carbons of the laurate chain are also resolved, with the α-methylene carbon at about 34 ppm and the terminal methyl carbon around 14 ppm.

| Assignment | ¹H NMR Chemical Shift (ppm) | ¹³C NMR Chemical Shift (ppm) |

| Ester Carbonyl (C=O) | - | ~173 |

| Pentaerythritol Methylene (-CH₂-O-) | ~4.1 | ~62 |

| Pentaerythritol Quaternary Carbon | - | ~42 |

| Laurate α-Methylene (-CH₂-COO-) | ~2.3 | ~34 |

| Laurate β-Methylene | ~1.6 | ~25 |

| Laurate Methylene Chain | ~1.2-1.4 | ~22-32 |

| Laurate Terminal Methyl (-CH₃) | ~0.9 | ~14 |

This table provides approximate ¹H and ¹³C NMR chemical shifts for pentaerythritol laurate, based on data for similar long-chain pentaerythritol esters.

Mass spectrometry (MS) is used to determine the molecular weight of pentaerythritol laurate and can provide information about its structure through fragmentation patterns. For pentaerythritol tetralaurate, the molecular ion peak [M]⁺ would be expected at a mass-to-charge ratio (m/z) corresponding to its molecular weight. In some ionization techniques, protonated molecules [M+H]⁺ or adducts with ions like sodium [M+Na]⁺ may be observed. The fragmentation pattern can reveal the loss of the laurate side chains, providing further evidence for the ester structure. Chromatographic techniques coupled with mass spectrometry, such as GC-MS or LC-MS, are particularly useful for analyzing the purity of the compound and identifying any byproducts from the synthesis. spectrabase.com

Thermal and Rheological Analysis

The thermal and rheological properties of pentaerythritol laurate are critical for its applications, particularly as a lubricant, plasticizer, or phase change material.

Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature, providing information about its thermal stability and decomposition profile. For pentaerythritol esters, TGA curves typically show that these compounds are stable up to high temperatures. The onset of decomposition for pentaerythritol esters generally occurs above 300°C. tribology.rs The analysis can be performed under an inert atmosphere (like nitrogen) to study thermal degradation or under an oxidative atmosphere (like air) to assess oxidative stability.

Differential Scanning Calorimetry (DSC): DSC is used to measure the heat flow into or out of a sample as it is heated, cooled, or held at a constant temperature. This technique can identify phase transitions such as melting, crystallization, and glass transitions. For pentaerythritol esters, DSC can reveal information about their low-temperature properties, such as the pour point. The oxidative stability can also be assessed by measuring the oxidation induction time (OIT) using DSC. google.com

| Analysis Technique | Parameter Measured | Typical Findings for Pentaerythritol Esters |

| TGA | Onset of decomposition temperature | Generally > 300°C, indicating high thermal stability. tribology.rs |

| DSC | Melting/Crystallization temperatures | Can be used to determine pour point and other low-temperature characteristics. |

| DSC | Oxidation Induction Time (OIT) | Provides a measure of the material's resistance to oxidation at elevated temperatures. google.com |

This table summarizes the application of TGA and DSC in the analysis of pentaerythritol esters.

The rheological properties of pentaerythritol laurate, which describe its flow and deformation characteristics, are crucial for its application as a lubricant. The viscosity of pentaerythritol esters is influenced by the length of the fatty acid chains and the degree of branching. acs.org Generally, viscosity increases with increasing chain length. acs.org The viscoelastic behavior of these esters can be studied using a rheometer, which can measure properties like viscosity as a function of temperature and shear rate. Pentaerythritol esters typically exhibit Newtonian behavior, meaning their viscosity is independent of the shear rate over a wide range. Their high viscosity index indicates that their viscosity changes less with temperature compared to mineral oils, which is a desirable characteristic for lubricants operating over a broad temperature range.

Rheological Profiling and Viscoelastic Behavior

Torque Rheometry in Polymer Processing

Torque rheometry is a valuable technique for evaluating the processing characteristics of polymer melts, providing insights into fusion, degradation, and the effect of additives like Pentaerythritol laurate. In the context of Polyvinyl chloride (PVC) processing, torque rheometry studies have demonstrated the influence of Pentaerythritol esters on the material's stability and processability.

When incorporated into PVC formulations, particularly those stabilized with Calcium/Zinc (Ca/Zn) systems, Pentaerythritol and its derivatives can significantly affect the torque-time curve. A lower fusion torque and an extended stability time are indicative of improved lubrication and thermal stabilization. For instance, studies have shown that PVC formulations containing Pentaerythritol exhibit a lower fusion torque compared to those with conventional lead stabilizers, suggesting better processing ease. ijarse.com The recorded torque during melt mixing provides a quantitative analysis of the flow behavior and can reveal structural changes in the polymer system influenced by additives. researchgate.net

Interactive Data Table: Torque Rheometry Data for PVC Formulations

Viscosity and Flow Properties in Lubricant Formulations

Pentaerythritol esters, including Pentaerythritol laurate, are recognized for their favorable viscosity characteristics and are utilized as base oils or additives in various lubricant formulations. Their properties, such as high viscosity index, excellent low-temperature fluidity, and thermal stability, make them suitable for demanding applications. jdlubricant.comcnlubricantadditive.com

The synthesis of Pentaerythritol esters from Pentaerythritol and fatty acids like lauric acid results in biolubricants with desirable properties. For example, a biolubricant produced from lauric acid and Pentaerythritol exhibited a viscosity index of 162, a high flash point of 250°C, and good oxidative stability at 216°C. uthm.edu.my These esters are valued for their low volatility and good thermal stability, which are crucial for high-temperature applications. uthm.edu.my

In lubricant formulations, Pentaerythritol esters contribute to a wider viscosity range and better low-temperature flow characteristics compared to natural esters. pacificspecialityoils.com The molecular structure of polyol esters like those from Pentaerythritol, which lack a hydrogen atom at the ß-carbon, imparts high thermal and oxidative stability. uthm.edu.my The viscosity of these synthetic lubricant base oils can be tailored by the choice of fatty acids used in the esterification process. For instance, using a mix of C5-C10 fatty acids can produce base oils with excellent viscosity-temperature performance and low-temperature fluidity, suitable for applications like aviation lubricating oil. google.com

Interactive Data Table: Properties of Pentaerythritol Laurate Based Biolubricant

Surface and Material Science Techniques for Functional Characterization

X-ray Diffraction (PXRD) for Phase Analysis

Powder X-ray Diffraction (PXRD) is a fundamental technique for characterizing the crystalline structure and phase purity of materials. ncl.ac.ukmdpi.com For a compound like Pentaerythritol laurate, PXRD can be used to identify its crystalline form, distinguish it from other phases, and ensure the purity of a synthesized sample. ncl.ac.uk The diffraction pattern obtained from PXRD provides a unique fingerprint of the crystalline material, allowing for comparison with known standards or simulated patterns from single-crystal structures. nih.gov

In the context of materials science, PXRD is crucial for confirming the formation of new compounds. For instance, in the synthesis of metal carboxylates for use as PVC stabilizers, PXRD confirms the formation of the desired calcium and zinc carboxylates. nih.gov The technique can also be used to study pressure-induced structural changes in molecular crystals like Pentaerythritol, revealing phase transitions at high pressures. researchgate.net While specific PXRD data for Pentaerythritol laurate is not detailed in the provided context, the general application of the technique would be to confirm its crystalline structure and phase after synthesis.

Surface Analytical Techniques (e.g., XPS, SEM) in Tribofilm Studies

Surface analytical techniques such as X-ray Photoelectron Spectroscopy (XPS) and Scanning Electron Microscopy (SEM) are instrumental in the study of tribofilms—thin protective layers that form on surfaces in lubricated contacts. While direct studies on tribofilms formed specifically from Pentaerythritol laurate are not available in the provided search results, the principles of these techniques are broadly applicable to understanding the lubricating mechanisms of ester-based lubricants.

SEM is used to visualize the morphology of the wear scar on a surface after a tribological test. researchgate.net It provides high-resolution images that can reveal the extent of wear and the characteristics of the tribofilm formed. researchgate.net For example, SEM can be used to examine the worn surfaces of engine components to understand how lubricant additives, potentially including esters like Pentaerythritol laurate, contribute to the formation of protective layers. researchgate.net

XPS is a surface-sensitive technique that provides elemental and chemical state information about the top few nanometers of a material. In tribology, XPS is used to analyze the chemical composition of tribofilms, helping to elucidate the chemical reactions that occur between the lubricant and the surfaces under friction. This information is crucial for understanding the mechanism by which anti-wear and friction-modifying additives work.

Tribological Performance Evaluation (e.g., HFRR for Wear Scar Diameter, Coefficient of Friction)

The tribological performance of lubricants is often evaluated using standardized tests like the High-Frequency Reciprocating Rig (HFRR). This test measures the wear scar diameter (WSD) on a steel ball and the coefficient of friction (COF), providing a quantitative assessment of a lubricant's ability to protect against wear and reduce friction. infineuminsight.comducom.com

Lubricity improver additives are essential for modern fuels, and the HFRR is a key tool for assessing their effectiveness. infineuminsight.com The test involves reciprocating a loaded steel ball against a stationary steel disc while submerged in the test fluid. The size of the resulting wear scar on the ball is an inverse measure of the lubricant's lubricity—a smaller wear scar indicates better protection. researchgate.netstle.org

While specific HFRR data for Pentaerythritol laurate is not provided, studies on other ester-based lubricity additives demonstrate the utility of this technique. For example, esters derived from stearic acid have shown the ability to significantly reduce the wear scar diameter when added to diesel fuel. researchgate.net The coefficient of friction is also continuously monitored during the HFRR test, providing valuable data on the frictional characteristics of the lubricant. infineuminsight.com

Interactive Data Table: Illustrative HFRR Test Results for a Lubricant Additive

Colorimetric Analysis (e.g., Yellowness Index)

Colorimetric analysis, specifically the measurement of the Yellowness Index, is a critical method for evaluating the performance of thermal stabilizers in polymers like PVC. The discoloration of PVC, typically yellowing, is a primary indicator of thermal degradation. Therefore, a lower Yellowness Index signifies better thermal stability.

In studies evaluating the synergistic effect of Pentaerythritol with Ca/Zn stabilizers in rigid PVC, the Yellowness Index of PVC strips subjected to thermal aging is a key performance metric. ijarse.com Formulations containing Pentaerythritol have been shown to exhibit a lower Yellowness Index compared to those with conventional lead stabilizers, indicating superior long-term thermal stability. conferenceworld.in The color stability is markedly improved, and the thermal stability time is extended in the presence of Pentaerythritol. ijarse.com

Research has demonstrated that increasing the amount of Pentaerythritol in a Ca/Zn laurate stabilization system can lead to a significant reduction in the Yellowness Index, even after prolonged exposure to high temperatures. conferenceworld.in For instance, a PVC formulation with 0.12g of Pentaerythritol showed a lower Yellowness Index compared to a control sample with a lead stabilizer, indicating its effectiveness in preventing discoloration. conferenceworld.in

Interactive Data Table: Yellowness Index of PVC Formulations After Thermal Aging

Role as a High-Performance Lubricant Base Stock and Additive

Pentaerythritol esters, including laurate derivatives, are a prominent class of synthetic lubricants known for their exceptional performance characteristics. These esters serve as both base stocks and additives in a wide array of lubricant formulations, from aviation and automotive oils to industrial fluids. Their biodegradability and derivation from renewable resources further enhance their appeal in an era of increasing environmental consciousness.

Bio-based Lubricant Formulations: Design and Performance

The increasing demand for environmentally friendly lubricants has driven research into bio-based formulations, where pentaerythritol laurate stands out as a key component. These lubricants are typically synthesized through the esterification of pentaerythritol, a polyol, with fatty acids sourced from vegetable oils, such as lauric acid from coconut or palm kernel oil. The resulting polyol esters are noted for their high flash points, low volatility, good thermal stability, and excellent biodegradability .

The synthesis of a biolubricant based on lauric acid and pentaerythritol typically involves an esterification reaction at temperatures between 180°C and 200°C for several hours, often in the presence of a catalyst like sulfuric acid . The structure of pentaerythritol, which lacks beta-hydrogen atoms, contributes significantly to the high thermal and oxidative stability of the resulting ester . This is a crucial advantage over traditional vegetable oils, which are prone to degradation at elevated temperatures.

The performance of these bio-lubricants is marked by a high viscosity index, indicating that their viscosity changes minimally with temperature fluctuations. A study on a pentaerythritol ester derived from lauric acid reported a viscosity index of 162, a flash point of 250°C, and an oxidative stability temperature of 216°C, underscoring its suitability for a wide range of operating conditions .

Physicochemical Properties of a Pentaerythritol Laurate-based Biolubricant

| Property | Value |

|---|---|

| Viscosity Index | 162 |

| Pour Point | 25°C |

| Flash Point | 250°C |

| Oxidative Stability | 216°C |

Data sourced from a study on biolubricants from lauric acid and pentaerythritol .

Tribological Studies: Friction and Wear Reduction Mechanisms

The primary function of a lubricant is to minimize friction and wear between moving surfaces. Tribological studies have consistently demonstrated the excellent performance of pentaerythritol esters in this regard. These esters enhance the lubrication performance of oils, leading to reduced friction and wear, making them suitable for high-performance and specialized lubricant applications ijarse.com.

In one study, a blend of pentaerythritol ester (75 vol.%) and a commercial synthetic compressor oil (25 vol.%) exhibited a lower coefficient of friction compared to the neat commercial oil under various loads and sliding speeds tribology.rs. This improvement is attributed to the formation of a stable tribo-film between the moving parts tribology.rs. The ester groups within the pentaerythritol laurate molecule contribute to the formation of these durable film layers, which are crucial for reducing the coefficient of friction tribology.rs.

The effectiveness of pentaerythritol esters in reducing wear is also significant. For instance, a pin-on-disc tribometer test revealed that a lubricant formulation containing pentaerythritol ester resulted in a lower specific wear rate, especially under high load and high-speed conditions tribology.rs.

Tribological Performance of Lubricants under High Load (100N) and High Sliding Velocity (5 m/s)

| Lubricant | Coefficient of Friction (COF) | Specific Wear Rate (SWR) (mm³/Nm) |

|---|---|---|

| Commercial SAE30 | ~0.12 | ~1.8 x 10⁻⁵ |

| Pentaerythritol Ester (PE) | ~0.11 | ~1.6 x 10⁻⁵ |

| PE 75 (75% PE + 25% SAE30) | ~0.09 | ~1.4 x 10⁻⁵ |

Approximate data derived from graphical representations in a tribological investigation of vegetable oil-based pentaerythritol ester tribology.rs.

The mechanism behind this enhanced performance lies in the chemical structure of pentaerythritol esters. The long fatty acid chains provide a lubricating film, while the polar ester groups ensure strong adsorption to metal surfaces, creating a protective barrier that prevents direct metal-to-metal contact.

Thermal Stability and Viscosity Index in Lubrication

Pentaerythritol esters exhibit excellent thermal stability, which is a critical property for lubricants operating at high temperatures, such as in jet engines and industrial machinery ijarse.comgoogle.com. The absence of beta-hydrogens in the pentaerythritol structure prevents a major pathway for thermal decomposition, thus enhancing their stability . Research has shown that pentaerythritol esters can remain stable in high-temperature environments, which extends the service life of the lubricating oil ijarse.com.

The viscosity index (VI) is a measure of how a lubricant's viscosity changes with temperature. A high VI is desirable as it indicates a more stable viscosity across a wide temperature range. Pentaerythritol esters are known for their high viscosity indices, which is a key advantage over many mineral oil-based lubricants pacificspecialityoils.com. For example, a biolubricant produced from lauric acid and pentaerythritol demonstrated a viscosity index of 162 . This property ensures reliable lubrication performance under both low- and high-temperature conditions ijarse.com.

Thermal and Viscosity Properties of Pentaerythritol Esters

| Property | Pentaerythritol Laurate Ester | Pentaerythritol Ester (Aviation Grade) google.com |

|---|---|---|

| Flash Point (°C) | 250 | >250 |

| Pour Point (°C) | 25 | <-60 |

| Viscosity Index | 162 | ~132 |

Molecular Interactions in Boundary Lubrication

Boundary lubrication occurs when the lubricant film is too thin to completely separate the moving surfaces, leading to intermittent asperity contact. In this regime, the chemical and physical properties of the lubricant molecules at the surface are paramount. The polar ester groups of pentaerythritol laurate play a crucial role in boundary lubrication. These polar heads have a strong affinity for metal surfaces and adsorb onto them, forming a dense, protective molecular layer tribology.rs.

This adsorbed film acts as a barrier, reducing direct metal-to-metal contact and minimizing friction and wear. The long, non-polar laurate chains orient themselves away from the surface, providing a low-shear-strength layer that facilitates smooth sliding. The effectiveness of this boundary film is dependent on the strength of adsorption and the packing density of the molecules on the surface. The unique, compact structure of pentaerythritol esters allows for the formation of a robust and durable lubricating film.

Functionality as a Polymer Additive and Stabilizer

Beyond its applications in lubrication, pentaerythritol and its esters, including the laurate, serve as important additives in the polymer industry. They are particularly effective as thermal stabilizers, enhancing the durability and processing of various plastics.

Thermal Stabilization of Poly(vinyl chloride) (PVC) Systems

Poly(vinyl chloride) (PVC) is a widely used thermoplastic, but it is inherently thermally unstable at processing temperatures, leading to dehydrochlorination and discoloration. To counter this, thermal stabilizers are added. While lead-based stabilizers have been traditionally used, their toxicity has led to a shift towards alternatives like calcium/zinc (Ca/Zn) soap systems. However, Ca/Zn stabilizers alone can sometimes be insufficient.

Research has shown that pentaerythritol acts as an effective co-stabilizer in Ca/Zn systems for rigid PVC ijarse.comijarse.com. The combination of pentaerythritol and β-diketone with Ca/Zn laurate stabilizers has been found to enhance the stabilization efficiency of PVC and extend its degradation time ijarse.comijarse.com.

A study investigating the synergistic effect of pentaerythritol with zinc laurate and calcium stearate (B1226849) demonstrated a significant improvement in both initial color and long-term thermal stability ijarse.com. The mechanism involves pentaerythritol's ability to scavenge the released hydrogen chloride (HCl) during PVC degradation and to chelate with the zinc chloride (ZnCl₂) formed, which can otherwise accelerate degradation in a phenomenon known as "zinc burning" nih.gov.

Performance of PVC Stabilizer Systems (Congo Red Test at 200°C)

| Stabilizer System | Thermal Stability Time (min) |

|---|---|

| Ca/Zn Stearate/Laurate (Formulation A) | 34 |

| Formulation A + 0.03g Pentaerythritol | 36 |

| Formulation A + 0.06g Pentaerythritol | 38 |

| Formulation A + 0.12g Pentaerythritol | 41 |

| Market Control Lead Stabilizer | 41 |

Data sourced from a study on the synergistic effect of pentaerythritol with zinc laurate and calcium stearate ijarse.com.

The results from Congo red tests, which measure the time until HCl is released, show that increasing the amount of pentaerythritol in a Ca/Zn laurate system progressively increases the thermal stability time, eventually matching the performance of a conventional lead stabilizer ijarse.com. This synergistic effect makes pentaerythritol laurate a valuable component in the formulation of non-toxic and efficient PVC stabilizers.

An in-depth examination of Pentaerythritol Laurate reveals its significant contributions to material science and biotechnology. This article focuses on its specific applications in engineered systems, advanced materials, and its emerging role in biotechnological and food science domains.

Computational Chemistry and Molecular Modeling of Pentaerythritol Laurate Systems

Molecular Dynamics (MD) Simulations

Molecular dynamics (MD) is a computational method used to simulate the physical movements of atoms and molecules over time. mdpi.comucmerced.edu By solving Newton's equations of motion for a system of interacting particles, MD simulations generate trajectories that reveal how molecular systems evolve, providing a virtual microscope to observe phenomena at the atomic scale. mdpi.com These simulations are invaluable for understanding the structure and dynamics of materials in various states of matter. mdpi.comucmerced.edu

The Reactive Force Field (ReaxFF) is a specific type of force field used in MD simulations that can model chemical reactions, including bond formation and cleavage. Unlike standard force fields, which have a fixed connectivity, ReaxFF allows for dynamic changes in bonding, making it particularly suitable for studying chemical degradation processes such as pyrolysis or oxidation.

While specific ReaxFF studies on the degradation of pentaerythritol (B129877) laurate are not extensively documented in the literature, the methodology is well-suited for such investigations. A hypothetical ReaxFF simulation of pentaerythritol laurate at high temperatures could elucidate the initial steps of thermal decomposition. The simulation would track the trajectories of all atoms, identifying the weakest bonds and the most likely initial bond-scission events. This approach could predict the formation of primary degradation products and subsequent reaction pathways, offering a detailed atomistic view of the degradation mechanism that is often difficult to capture experimentally.

Potential Insights from ReaxFF Degradation Studies:

Identification of the most labile bonds under thermal stress.

Prediction of initial decomposition products.

Elucidation of complex reaction networks during degradation.

Understanding the influence of factors like oxygen presence on degradation pathways.

MD simulations are frequently used to study the behavior of molecules in condensed phases (liquids and solids), providing insights into their structural organization and dynamic properties. nih.gov For systems containing laurate molecules, MD simulations have successfully modeled phase behavior, molecular aggregation, and diffusion. nih.govmonash.edu In simulations of laurate-containing systems, researchers have investigated the formation of ordered structures like micelles and bilayers, analyzing the tilt and bend of the hydrocarbon chains and the interactions between head groups. nih.gov

For pentaerythritol laurate, MD simulations in a condensed phase, such as a bulk liquid or an amorphous solid, can reveal key information about its material properties. By simulating a collection of these molecules, one can calculate properties like density, viscosity, and glass transition temperature. Furthermore, analysis of the simulation trajectories can provide details on intermolecular interactions, such as van der Waals forces between the laurate chains and potential hydrogen bonding if residual hydroxyl groups are present. The lateral diffusion coefficient, which describes how molecules move past each other, can also be calculated, offering insights into the material's fluidity. nih.gov

| Property Investigated | Typical MD Simulation Output | Relevance to Pentaerythritol Laurate |

|---|---|---|

| Structural Organization | Radial Distribution Functions, Order Parameters | Describes how molecules pack in the liquid or solid state. |

| Dynamic Motion | Mean Squared Displacement, Diffusion Coefficient | Quantifies molecular mobility, related to viscosity and phase. |

| Intermolecular Forces | Interaction Energy Calculations | Helps understand cohesion and miscibility with other substances. |

Quantum Mechanical (QM) and Density Functional Theory (DFT) Calculations

Quantum mechanical calculations, particularly those using Density Functional Theory (DFT), provide a highly accurate description of the electronic structure of molecules. mdpi.comnih.gov DFT is a computational method that uses the principles of quantum mechanics to determine the properties of a multi-electron system based on its electron density. mdpi.com This approach is grounded in the Hohenberg-Kohn theorems and is practically implemented through the Kohn-Sham equations, which transform the complex many-body problem into a more manageable one involving non-interacting electrons in an effective potential. mdpi.comarxiv.org

Any flexible molecule like pentaerythritol laurate, with its rotatable single bonds, can exist in numerous three-dimensional shapes, or conformations. The collection of these conformations and their relative energies is known as the conformational landscape. DFT calculations are an excellent tool for mapping this landscape.

By systematically rotating the bonds of the pentaerythritol laurate molecule and calculating the energy of each resulting geometry, a potential energy surface can be generated. The minima on this surface correspond to stable conformers, while the saddle points represent the transition states between them. This analysis can identify the most energetically favorable (i.e., most populated) conformations of the molecule. For pentaerythritol laurate, this would involve determining the preferred orientations of the four laurate ester chains relative to the central neopentane (B1206597) core. The results can reveal whether the chains are typically extended or folded back upon themselves, which has implications for the macroscopic properties of the material.

| Hypothetical Conformer | Description | Calculated Relative Energy (Illustrative) |

|---|---|---|

| Fully Extended | All four laurate chains are in an all-trans, extended conformation away from the core. | 0.0 kJ/mol (Reference) |

| Single Chain Folded | One laurate chain is folded back towards the molecular core. | +5-10 kJ/mol |

| Multiple Chains Folded | Two or more chains are folded, leading to a more compact structure. | +15-25 kJ/mol |

DFT is a powerful tool for investigating the mechanisms of chemical reactions at the molecular level. mdpi.com It can be used to model the entire reaction pathway, from reactants to products, including the high-energy transition state. This provides a detailed picture of bond-breaking and bond-forming processes.

For pentaerythritol laurate, DFT can offer fundamental insights into its synthesis via esterification. The reaction between a hydroxyl group of pentaerythritol and the carboxyl group of lauric acid can be modeled to determine the activation energy barrier. The calculation would involve identifying the geometric structure of the transition state and its energy relative to the reactants. This theoretical approach can be used to compare different catalytic mechanisms (e.g., acid-catalyzed vs. uncatalyzed) and to understand substituent effects on reactivity. For instance, DFT calculations could theoretically confirm the experimental observation that existing ester groups on the pentaerythritol core can influence the reactivity of the remaining hydroxyl groups. rsc.orgrsc.org

Statistical Mechanical Models in Esterification Kinetics

The synthesis of pentaerythritol laurate from pentaerythritol and lauric acid involves a series of consecutive esterification reactions. Statistical mechanical models are essential for understanding and predicting the distribution of products (mono-, di-, tri-, and tetra-esters) as the reaction progresses. These models go beyond simple kinetics to account for the statistical nature of reactions involving polyfunctional molecules.

Research on the model system of lauric acid esterifying pentaerythritol monolaurate has shown that the reaction does not follow simple statistical predictions. rsc.orgrsc.org Instead, a positive kinetic substitution effect is observed, where the esterification of one hydroxyl group on the pentaerythritol core accelerates the esterification of the remaining hydroxyl groups on the same molecule. rsc.orgrsc.org This phenomenon, known as a "first-shell substitution effect" (FSSE), has been quantified by comparing experimental product distributions with statistical theory. rsc.org The effect is attributed to a small difference in the activation free energy of approximately 2–3 kJ mol⁻¹. rsc.org While small, this effect significantly alters the distribution of ester products and is crucial for accurately modeling the reaction kinetics and controlling the final product composition. rsc.org

| Kinetic Parameter/Model | Finding/Value | Significance |

|---|---|---|

| First-Shell Substitution Effect (FSSE) | Positive; each esterification accelerates subsequent ones. rsc.orgrsc.org | Deviates from simple statistical models, influencing product distribution. rsc.org |

| FSSE Acceleration Factor (N) | ~1.3 - 1.4 rsc.org | Quantifies the increase in reactivity of remaining OH groups. rsc.org |

| Activation Free Energy Difference | ~2–3 kJ mol⁻¹ rsc.org | The thermodynamic origin of the observed substitution effect. rsc.org |

Green Chemistry Principles and Environmental Considerations

Sustainable Synthesis Routes and Process Optimization

The traditional synthesis of pentaerythritol (B129877) esters often involves high temperatures and catalysts that can be environmentally problematic. Modern approaches focus on optimizing these processes to align with green chemistry goals, such as improving atom economy, utilizing safer solvents, and designing reusable catalysts.

Atom economy is a core concept in green chemistry that measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms incorporated into the final desired product jocpr.comwjpps.com. The goal is to maximize the use of starting materials, thereby minimizing waste monash.edu.

The esterification of pentaerythritol with lauric acid to form pentaerythritol laurate is an inherently atom-economical reaction in theory, as it is an addition reaction where the main byproduct is water researchgate.net. However, the efficiency of state-of-the-art chemical syntheses is often low, generating significant waste for every kilogram of product nih.gov. In the context of pentaerythritol ester synthesis, waste can be generated from side reactions, the use of excess reactants to drive the reaction to completion, and the post-reaction workup required to neutralize and remove homogeneous catalysts researchgate.netmdpi.com.

Strategies to minimize waste include:

Optimizing Reaction Conditions: Esterification is a reversible reaction. To maximize product yield and reduce waste from unreacted starting materials, the water byproduct is continuously removed, often through azeotropic distillation mdpi.com.

Process Design: Shifting from batch processing to continuous operation can significantly reduce waste, potentially cutting wastewater volumes by up to 40% and solid waste by approximately 35% mdpi.com.

Utilizing Renewable Feedstocks: The synthesis of esters from renewable sources, such as fatty acids derived from waste cooking oil, presents a sustainable alternative to petroleum-based feedstocks usu.ac.idresearchgate.net.

The calculation for atom economy is given by the formula: % Atom Economy = (Molecular Weight of Desired Product / Molecular Weight of All Reactants) x 100 primescholars.com

A higher atom economy signifies a more sustainable process with less waste generation jocpr.com.

Solvents constitute a significant portion of the waste generated in fine chemical production, often accounting for 80-90% of the total mass acs.org. Traditional synthesis of pentaerythritol esters may use solvents like toluene (B28343) or xylene as azeotropic agents to remove water researchgate.netfinechem-mirea.ru. These organic solvents are often flammable, hazardous, and contribute to air pollution acs.org.

Green chemistry promotes the use of "greener" solvents that are less hazardous and more sustainable . This includes:

Bio-Based Solvents: Solvents derived from renewable biological sources, such as bio-based ethanol, can replace traditional petrochemical solvents . These alternatives offer a lower carbon footprint and reduce reliance on fossil fuels .

Solvent-Free Reactions: Conducting reactions in a self-catalysis mode without a solvent, using an excess of one reactant (like the carboxylic acid) as the reaction medium, can eliminate solvent waste entirely finechem-mirea.rubohrium.com.

Alternative Solvents: Research is ongoing into novel green solvents. While not specifically detailed for pentaerythritol laurate in the provided context, the principles of green chemistry encourage exploring options like deep eutectic solvents, which are mixtures of compounds that have a much lower melting point than their individual components and are often biodegradable and non-toxic.

The choice of catalyst is critical in the esterification process. Traditional homogeneous acid catalysts, such as sulfuric acid and p-toluenesulfonic acid, are effective but come with significant drawbacks, including equipment corrosion, difficulties in separation from the product, and the generation of large amounts of acidic wastewater during neutralization researchgate.netmdpi.com.

Designing catalysts with a reduced environmental footprint focuses on heterogeneous (solid) catalysts, which offer several advantages:

Easy Separation and Reusability: Solid catalysts can be easily removed from the reaction mixture by simple filtration, allowing them to be reused for multiple cycles mdpi.commdpi.com. This reduces waste and lowers production costs patsnap.com.

Reduced Corrosion and Pollution: Heterogeneous catalysts are generally non-corrosive and eliminate the need for neutralization and washing steps, thereby minimizing wastewater discharge mdpi.comgoogle.com.

High Activity and Selectivity: Modern catalyst design aims to create materials with high activity and selectivity towards the desired ester product, reducing the formation of byproducts royalsocietypublishing.orgchalmers.se.

Several types of heterogeneous catalysts have been developed for pentaerythritol ester synthesis, demonstrating the potential for greener chemical production.

| Catalyst | Reactant Ratio (Acid:Alcohol) | Temperature (°C) | Reaction Time (h) | Conversion/Yield |

| SnCl2@HZSM-5 | 4.7:1 (Stearic Acid:Pentaerythritol) | 105 | 3 | 99.3% conversion, 96.5% yield researchgate.net |

| Na/SnO2 | 5:1 (Formaldehyde:Acetaldehyde)* | 70 | 0.25 | 59% conversion, 39% selectivity chalmers.se |

| SiO2-ZrO2 | Not specified | Not specified | Not specified | 99% conversion nih.gov |

| Lanthanum Methanesulfonate | Not specified | Not specified | Not specified | High product purity, reusable catalyst google.com |

| Note: This catalyst is for the synthesis of the pentaerythritol precursor, not the final esterification. |

The development of efficient, recyclable solid catalysts is a key pathway toward making the production of pentaerythritol laurate more sustainable and environmentally benign royalsocietypublishing.org.

Biodegradation Pathways and Environmental Fate

Pentaerythritol esters are known for their good biodegradability, which is a crucial characteristic for lubricants and other products that may be released into the environment nationalref.comgoogle.comwikipedia.org. Understanding their degradation pathways is essential for assessing their long-term environmental impact.

The primary mechanism for the environmental breakdown of pentaerythritol esters is microbial degradation. Microorganisms in soil and water produce enzymes that can break down these complex molecules mdpi.com.

Research on related polyol esters, such as pentaerythritol tetranitrate (PETN), provides insight into the microbial processes involved. For instance:

The bacterium Enterobacter cloacae can use PETN as its sole source of nitrogen for growth researchgate.net. It utilizes an NADPH-dependent PETN reductase enzyme to cleave the ester bonds, liberating nitrite and producing intermediate metabolites like pentaerythritol trinitrate and dinitrate researchgate.net.

Similarly, Agrobacterium radiobacter is capable of metabolizing PETN, sequentially converting it to its trinitrate and dinitrate forms nih.gov.

This stepwise enzymatic hydrolysis is the likely pathway for the biodegradation of pentaerythritol laurate. Bacteria would utilize lipase (B570770) or esterase enzymes to cleave the ester linkages one by one, releasing lauric acid and pentaerythritol. These smaller, simpler molecules can then be readily assimilated by microorganisms and enter central metabolic pathways, ultimately being converted to carbon dioxide, water, and biomass mdpi.com. The rate of biodegradation can be influenced by the structure of the ester; for example, using natural fatty acids like lauric acid generally enhances biodegradability compared to more complex, synthetic branched acids machinerylubrication.com.

| Organism | Substrate Example | Degradation Finding |

| Enterobacter cloacae | Pentaerythritol Tetranitrate (PETN) | Utilizes PETN as a sole nitrogen source via a reductase enzyme, breaking it down into dinitrate and trinitrate metabolites researchgate.net. |

| Agrobacterium radiobacter | Pentaerythritol Tetranitrate (PETN) | Capable of metabolizing PETN, likely to its trinitrate and dinitrate analogs nih.gov. |

| Mixed bacterial isolates | Various synthetic esters | Achieved 34% to 84% degradation of different ester-based lube oils after 3 days of incubation nih.gov. |

In addition to microbial action, abiotic processes can contribute to the transformation of pentaerythritol laurate in the environment.

Hydrolysis: As an ester, pentaerythritol laurate is susceptible to hydrolysis, a reaction where water breaks the ester bond to regenerate the parent alcohol (pentaerythritol) and carboxylic acid (lauric acid) machinerylubrication.commdpi.com. While neopolyol esters like pentaerythritol laurate are designed for good hydrolytic stability, this reaction can occur slowly under neutral environmental conditions and is accelerated by the presence of acids or bases machinerylubrication.comgoogle.com. The susceptibility to hydrolysis is a key factor in the biodegradation process, as the initial cleavage of the ester bond makes the molecule accessible to microbial digestion machinerylubrication.com.

Photodegradation: This process involves the breakdown of a compound by light, particularly ultraviolet (UV) radiation from the sun. Studies on related compounds show that pentaerythritol derivatives can undergo photodegradation. For example, the photo-oxidation of rosin (B192284) pentaerythritol ester under UV light has been shown to follow pseudo first-order reaction kinetics, with the rate influenced by light intensity and temperature mdpi.com. Another study demonstrated the effective photocatalytic degradation of pentaerythritol wastewater using a Titanium dioxide (TiO2) catalyst under UV or solar light, breaking it down into smaller components asianpubs.org. These findings suggest that sunlight could play a role in the abiotic degradation of pentaerythritol laurate present in surface waters or on exposed surfaces.

Methodologies for Environmental Mobility and Fate Analysis

The environmental mobility and fate of a chemical compound describe its transport and transformation in various environmental compartments, including air, water, soil, and sediment. For Pentaerythritol Laurate, a comprehensive analysis of its environmental journey involves a combination of predictive modeling and empirical testing methodologies. These methodologies are crucial for assessing potential environmental exposure and persistence.

Predictive Modeling:

Computer-based models are instrumental in estimating the environmental distribution of a chemical before extensive empirical data is available. These models utilize the physicochemical properties of the substance, such as its molecular weight, vapor pressure, water solubility, and octanol-water partition coefficient (Kow), to predict its likely behavior in the environment.

For instance, fugacity models can predict the partitioning of Pentaerythritol Laurate between different environmental media. Given the ester nature of Pentaerythritol Laurate, it is expected to have low volatility and moderate to high hydrophobicity, suggesting it will predominantly partition to soil and sediment rather than air or remain dissolved in water. The soil adsorption coefficient (Koc) is a key parameter in these models, indicating the tendency of the compound to bind to organic matter in soil and sediment. A high Koc value would suggest low mobility in soil and a tendency to accumulate in sediment if released into aquatic environments.

Empirical Testing:

Experimental studies provide real-world data to validate and refine the predictions from environmental fate models. Key methodologies include:

Biodegradation Studies: These tests assess the susceptibility of Pentaerythritol Laurate to microbial degradation, a primary mechanism for the removal of organic chemicals from the environment. Standardized tests, such as those developed by the Organisation for Economic Co-operation and Development (OECD), can determine the rate and extent of biodegradation under aerobic and anaerobic conditions. While specific data for Pentaerythritol Laurate is not readily available, information on related compounds like Pentaerythritol tristearate suggests a potential for biodegradation, although the rate may be slow. The long aliphatic chains of the laurate esters are generally susceptible to microbial attack.

Hydrolysis Studies: The ester linkages in Pentaerythritol Laurate can be susceptible to hydrolysis, the chemical breakdown in the presence of water. The rate of hydrolysis is dependent on pH and temperature. While generally slow for long-chain fatty acid esters at neutral pH, it can be a relevant degradation pathway over extended periods in aquatic environments.

Photodegradation Studies: Direct photodegradation in the atmosphere is unlikely to be a significant fate process for Pentaerythritol Laurate due to its low vapor pressure. However, indirect photodegradation in water, mediated by reactive species like hydroxyl radicals, could contribute to its transformation.

Bioaccumulation Studies: These studies assess the potential for a chemical to accumulate in living organisms. The bioconcentration factor (BCF) is a common metric, representing the ratio of the chemical's concentration in an organism to its concentration in the surrounding water. The high molecular weight and lipophilicity of Pentaerythritol Laurate might suggest a potential for bioaccumulation. However, data for a similar compound, Pentaerythritol tristearate, shows a relatively low bioconcentration factor, suggesting that significant bioaccumulation may not occur.

Analytical Methods for Environmental Matrices:

To conduct empirical fate studies, sensitive and specific analytical methods are required to detect and quantify Pentaerythritol Laurate in complex environmental samples like water, soil, and sediment. Techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) are powerful tools for this purpose. nih.govresearchgate.netresearchgate.netsemanticscholar.org These methods allow for the separation of the compound from other matrix components and its unambiguous identification and quantification at low concentrations.

Below is an interactive data table summarizing key parameters used in environmental mobility and fate analysis, with estimated values for Pentaerythritol Laurate based on its structure and data from related compounds.

| Parameter | Predicted Value/Behavior for Pentaerythritol Laurate | Significance in Environmental Fate Analysis |

| Vapor Pressure | Low | Low potential for atmospheric transport; will likely remain in the condensed phase (soil, water, sediment). |

| Water Solubility | Low | Limited mobility in water; tends to adsorb to particulate matter. |

| Octanol-Water Partition Coefficient (Log Kow) | High | Indicates a tendency to partition into organic matter (soil, sediment) and potentially bioaccumulate. |

| Soil Adsorption Coefficient (Log Koc) | High | Suggests low mobility in soil and a high affinity for sediment in aquatic systems. Data for Pentaerythritol tristearate shows a high Soil Adsorption Coefficient. epa.gov |

| Biodegradation Half-Life | Moderate to Long | The rate of removal from the environment through microbial action. Data for Pentaerythritol tristearate suggests a relatively long biodegradation half-life. epa.gov |